Grossman's sealer

Description

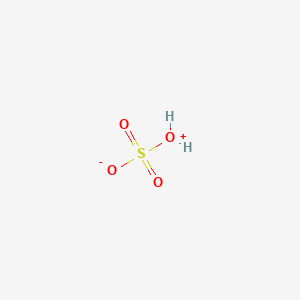

Structure

3D Structure

Properties

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Evolution and Material Development

Genesis of Zinc Oxide-Eugenol Sealers and Grossman's Contributions

The use of zinc oxide and eugenol (B1671780) in dentistry predates their application as root canal sealers, commonly used as temporary restorative materials or sedative dressings. Zinc oxide-eugenol cements were among the earliest materials adapted for use in obturating the root canal system scribd.comamericanelements.com.

Dr. Louis I. Grossman, a prominent figure in endodontics, played a crucial role in refining the ZnOE formulation specifically for use as a root canal sealer. Recognizing the need for a material with specific handling properties, flow, and sealing ability, Grossman developed a standardized formula in the mid-20th century that became widely known and utilized americanelements.comfishersci.pt. His work built upon the basic reaction between zinc oxide powder and eugenol liquid, incorporating additives to enhance the material's characteristics for endodontic application.

Evolution of Formulations and Constituent Modifications

The classic formulation of Grossman's sealer typically consists of a powder and a liquid component. The powder primarily contains zinc oxide, which serves as the base. The liquid is predominantly eugenol, an aromatic oil derived from cloves ereztech.comamericanelements.comfishersci.ca. The reaction between zinc oxide and eugenol forms zinc eugenolate, the matrix of the set sealer fishersci.ca.

To improve the material's properties, Grossman's formula included additional components in the powder, such as hydrogenated rosin (B192284) (like Staybelite resin) and radiopaque fillers ereztech.comamericanelements.comfishersci.ca. Hydrogenated rosin was added to improve mixing properties, reduce brittleness, and enhance adhesion and sealing ability ereztech.comfishersci.ca. Radiopacifiers, such as bismuth subcarbonate and barium sulfate (B86663), were included to make the sealer visible on radiographs, allowing clinicians to verify the quality of the root canal filling ereztech.comamericanelements.comfishersci.ca. Bismuth subcarbonate (Bi₂O₂CO₃) and barium sulfate (BaSO₄) serve this purpose by absorbing X-rays ereztech.comamericanelements.com.

Over time, variations and modifications of Grossman's original formula have been developed by various manufacturers and researchers. These modifications often involved altering the proportions of the original components, changing the particle size of the zinc oxide, or incorporating different types of resins or radiopacifiers to potentially improve properties like flow, setting time, solubility, or radiopacity americanelements.comereztech.comatamankimya.com. Despite these variations, the core chemistry based on the reaction between zinc oxide and eugenol remained the defining characteristic of these sealers.

Based on the available information from the provided sources, detailed numerical data tables comparing the precise composition percentages or specific physical properties (such as setting time, solubility, or flow) of different this compound formulations or constituent modifications are not explicitly provided in a format suitable for direct inclusion as data tables. The descriptions focus more on the types of components and their intended roles.

Paradigm Shifts in Endodontic Sealer Development and this compound's Context

This compound, as a refined ZnOE formulation, represented the standard for root canal sealers for many years americanelements.comfishersci.pt. Its widespread use was attributed to its relatively good sealing ability, biocompatibility, and ease of use compared to earlier materials ereztech.comamericanelements.com. However, like all materials, it had limitations, including potential solubility in oral fluids over time and the possibility of staining tooth structure americanelements.comamericanelements.com.

The recognition of these limitations, coupled with advancements in dental material science, led to significant paradigm shifts in endodontic sealer development. Newer classes of sealers emerged, such as epoxy resin-based sealers, glass ionomer cements, and more recently, calcium silicate-based sealers (also known as bioceramics) americanelements.comwikipedia.orgfishersci.fi. These newer materials often offered different properties, such as lower solubility, improved adhesion to dentin, or bioactive potential (e.g., calcium silicate-based sealers which can release calcium and hydroxide (B78521) ions and form hydroxyapatite) americanelements.com.

Chemical Composition and Structural Elements

Original Formulation Constituents and Their Functional Roles

The original Grossman's sealer powder typically contains zinc oxide, hydrogenated rosin (B192284) (often referred to as Staybelite resin), bismuth subcarbonate, anhydrous sodium tetraborate (B1243019), and sometimes barium sulphate. The liquid component is primarily eugenol (B1671780) researchgate.netslideshare.netpocketdentistry.comsultanhealthcare.com. The interaction between the zinc oxide in the powder and the eugenol in the liquid is a chelation reaction, leading to the formation of zinc eugenolate, which is the basis of the set cement scribd.comusp.br.

Here is a typical composition of the powder component in this compound:

| Component | Approximate Percentage (%) |

| Zinc Oxide | 42 |

| Hydrogenated Rosin | 27 |

| Bismuth Subcarbonate | 15 |

| Barium Sulphate | 15 |

| Anhydrous Sodium Tetraborate | 1 |

Note: Percentages may vary slightly depending on the specific source or manufacturer adhering to the original formula. researchgate.netpocketdentistry.comsultanhealthcare.com

Zinc Oxide Component

Zinc oxide (ZnO) is the principal ingredient in the powder component of this compound, typically making up a significant percentage of its mass researchgate.netpocketdentistry.comsultanhealthcare.com. It serves as the primary reactive agent in the setting reaction with eugenol, forming zinc eugenolate scribd.com. Zinc oxide also contributes to the radiopacity and stability of the set sealer . While zinc oxide itself shows limited antimicrobial activity, primarily against certain bacteria like Streptococcus sobrinus and Escherichia coli, its antiseptic and astringent properties are noted scielo.brnih.govpdch.in.

Hydrogenated Rosin Component

Hydrogenated rosin, often referred to as Staybelite resin, is included in the powder formulation researchgate.netslideshare.netpocketdentistry.comsultanhealthcare.com. This component is a solid form of resin derived from pine and other plants, consisting of a complex mixture of organic acids ohi-s.com. Hydrogenated rosin contributes to the physical characteristics of the sealer by enhancing adhesion and reducing solubility . It also influences the powder-liquid ratio and can affect the setting time of the cement usp.brnih.gov. Research indicates that hydrogenated resin, having a higher pH than some other rosin grades, can increase the setting time of the cement usp.br.

Bismuth Subcarbonate Component

Bismuth subcarbonate (Bi₂(CO₃)₂·H₂O or (BiO)₂CO₃) is a component of the powder in this compound researchgate.netpocketdentistry.comsultanhealthcare.comscribd.comCurrent time information in Sonoma County, US.. Its primary function is to provide radiopacity, allowing the sealer to be visible on radiographs for evaluation of the root canal filling scielo.brontosight.aiscielo.br. Studies have shown that bismuth subcarbonate does not exhibit antimicrobial activity scielo.brnih.gov. It acts as a filler particle and can influence the rheological properties of the sealer scielo.br.

Anhydrous Sodium Tetraborate Component

Anhydrous sodium tetraborate (Na₂B₄O₇) is present in the powder component, typically in a small percentage researchgate.netslideshare.netpocketdentistry.comsultanhealthcare.com. This ingredient was added to the formulation to improve the working time of the sealer scribd.comohi-s.com. Research has indicated that sodium tetraborate exhibits significant antimicrobial activity against various microorganisms, demonstrating the largest inhibition halos among the components tested in some studies scielo.brnih.govscielo.br.

Eugenol Liquid Component

Eugenol is the primary constituent of the liquid component of this compound researchgate.netslideshare.netpocketdentistry.comsultanhealthcare.comohi-s.com. This essential oil, often derived from cloves, acts as the chelating agent that reacts with zinc oxide to form the set zinc eugenolate matrix scribd.comune.edu. Eugenol imparts antibacterial properties to the sealer and has been shown to be effective against certain bacteria like Escherichia coli scielo.brnih.govscielo.br. It also contributes to the initial flowable consistency of the mixed sealer ohi-s.com.

Barium Sulphate Component

Barium sulphate (BaSO₄) is included in the powder formulation of this compound slideshare.netpocketdentistry.comsultanhealthcare.comscribd.comCurrent time information in Sonoma County, US.. Similar to bismuth subcarbonate, barium sulphate serves as a radiopacifying agent, enhancing the visibility of the root canal filling on radiographs scielo.brontosight.aiscielo.br. Studies evaluating the antimicrobial activity of the individual components of this compound have found that barium sulphate does not exhibit antimicrobial effects scielo.brnih.gov.

Reaction Mechanisms of Setting

The setting of this compound is primarily a chelation reaction between zinc oxide and eugenol, resulting in the formation of zinc eugenolate thieme-connect.comuomustansiriyah.edu.iqmdpi.com. This process is a combination of chemical reactions and the physical embedding of zinc oxide particles within a matrix of the newly formed zinc eugenolate semanticscholar.org.

Zinc Eugenolate Formation

The core reaction involves the interaction of zinc oxide (ZnO) with eugenol (C₁₀H₁₂O₂) to form zinc eugenolate (Zn(C₁₀H₁₁O₂)₂) and water (H₂O) as a byproduct . This can be represented by the chemical equation:

ZnO + 2 C₁₀H₁₂O₂ → Zn(C₁₀H₁₁O₂)₂ + H₂O

This reaction is an acid-base reaction where eugenol acts as a weak acid and zinc oxide as a base mdpi.com. The formation of amorphous zinc eugenolate is the main product responsible for the initial setting and hardening of the material uomustansiriyah.edu.iqmdpi.compocketdentistry.com. The presence of water is essential for this setting reaction to occur uomustansiriyah.edu.iq.

Eugenol Polymerization

While the primary setting mechanism is the formation of zinc eugenolate, some degree of polymerization of residual eugenol can also occur, contributing to the material's structure and dimensional stability . However, free eugenol is known to inhibit the polymerization of resin-based materials due to its radical-scavenging properties mdpi.commdpi.comscielo.org.mxopendentistryjournal.comnih.gov. This characteristic highlights a potential limitation when this compound is used in conjunction with resin-based restorative materials or adhesives scielo.org.mxopendentistryjournal.comnih.gov.

The setting process proceeds through distinct phases: an initial phase characterized by rapid chelation and heat release, an intermediate phase where residual eugenol polymerization enhances dimensional stability, and a final phase involving the complete crystallization of zinc eugenolate, contributing to insolubility .

Elemental Analysis of this compound Formulations

Elemental analysis techniques are employed to characterize the chemical composition of this compound formulations, providing quantitative and qualitative information about the elements present.

Quantitative Spectroscopic Characterization (e.g., Energy-Dispersive X-ray Spectroscopy)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a common technique used in conjunction with scanning electron microscopy (SEM) to perform elemental analysis of materials like this compound. EDX analysis of Grossman sealer typically reveals the presence of elements such as Zinc (Zn), Barium (Ba), Carbon (C), Oxygen (O), Sulfur (S), and Bismuth (Bi) ohi-s.comresearchgate.net. These elements correspond to the main components: zinc oxide (Zn, O), barium sulfate (B86663) (Ba, S, O), bismuth subcarbonate (Bi, C, O), and the organic components like hydrogenated resin and eugenol (C, O). Studies using EDX have shown the distribution and relative proportions of these elements within the sealer structure ohi-s.comresearchgate.netnih.gov.

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bond Identification

Fourier Transform Infrared Spectroscopy (FTIR) is a valuable tool for identifying the chemical functional groups and bonds present in this compound before and after setting. FTIR analysis helps to understand the chemical changes occurring during the setting reaction. While specific FTIR spectra for this compound itself were not extensively detailed in the provided snippets, FTIR is widely used to analyze the chemical composition of dental sealers, including identifying functional groups related to silicates, sulfates, carbonates, and organic components like hydroxyl (O-H) and C-H aromatic groups nih.govrdd.edu.iqthieme-connect.comresearchgate.netnih.govnih.govmdpi.com. The technique can confirm the presence of key components and assess the extent of reactions by observing changes in peak intensities or the appearance/disappearance of characteristic absorption bands nih.govrdd.edu.iqresearchgate.netnih.govnih.govmdpi.com.

Microstructural Characteristics and Morphological Analysis

Microstructural analysis, often performed using Scanning Electron Microscopy (SEM), provides insights into the physical structure and morphology of this compound, including particle size, shape, and the presence of porosities or cracks. SEM analysis of Grossman sealer typically shows a compact outer surface before exposure to fluids ohi-s.comresearchgate.net. After solubility testing, the outer surface may exhibit cracks and small porosities, while the inner surface can reveal irregular structures with particles of varying dimensions and shapes ohi-s.comresearchgate.net. The loss of the matrix and increased visibility of filler particles (granular material) can also be observed after solubility tests, indicating the dissolution of some components ohi-s.com. The size and morphology of the powder particles used in the sealer formulation can influence its flowability researchgate.net. Incorporating nanoparticles, such as zinc oxide nanoparticles, has been shown to affect the microstructure, potentially leading to a denser cement structure and reduced porosity ohi-s.com.

Here is a table summarizing typical components and their approximate percentages in this compound:

| Component | Approximate Percentage (%) | Role |

| Zinc Oxide | 42 | Reactive base, Radiopacity ohi-s.comscielo.br |

| Hydrogenated Resin | 27 | Binder, Improved handling ohi-s.comscielo.br |

| Bismuth Subcarbonate | 15 | Radiopacifier ohi-s.comscielo.br |

| Barium Sulfate | Included in some formulations | Radiopacifier safcodental.com |

| Sodium Tetraborate | 1 | Accelerator ohi-s.comuobaghdad.edu.iq |

| Eugenol | Liquid component | Reactive liquid, Antimicrobial ohi-s.comscielo.brscielo.brnih.gov |

Note: Percentages are approximate and can vary slightly between formulations.

Data from studies investigating the elemental composition using EDX often show varying percentages depending on the specific formulation and the area analyzed. For example, one study reported detecting Zn, Ba, C, O, S, and Bi peaks in decreasing order of intensity on the surface of Grossman sealer ohi-s.comresearchgate.net.

Microstructural analysis using SEM can visually demonstrate the impact of different formulations or conditions on the sealer's structure. For instance, studies comparing conventional Grossman sealer with formulations incorporating zinc oxide nanoparticles have shown differences in surface compactness and the presence of particles ohi-s.comresearchgate.net.

Scanning Electron Microscopy (SEM) of Set Material

As mentioned in section 2, SEM provides insights into the initial structure. After setting, the material presents a matrix with dispersed particles. The homogeneity and density of this structure can vary depending on the mixing consistency and the specific formulation.

Ultrastructural Changes Post-Immersion

Exposure to water or other solvents leads to noticeable changes in the ultrastructure of this compound. SEM analysis of samples subjected to solubility tests often reveals the appearance of cracks and small porosities on the outer surface ohi-s.com. The analysis of the inner surface shows a decrease in the number of irregular structures and particles, indicating a loss of the matrix and filler particles ohi-s.com. The loss of the matrix becomes evident, and the remaining granular filler particles become more distinguishable ohi-s.com.

Energy-dispersive X-ray spectroscopy (EDX) analysis performed in conjunction with SEM can further elucidate these changes by identifying the elemental composition of the surface before and after immersion. Studies have shown that after a solubility test, there can be an increase in the relative percentage of elements like bismuth, while elements like carbon, associated with the organic components like eugenol and resin, may show a significant reduction ohi-s.com. This suggests the leaching out of soluble components and the degradation of the organic matrix.

The high solubility observed in this compound (reported values around 4.68% ± 1.02% in some studies, exceeding the ANSI/ADA requirement of ≤ 3%) is attributed to factors such as the continuous release of slightly hydrosoluble free eugenol and the potential decomposition of zinc eugenolate ohi-s.com. The presence of highly soluble anhydrous sodium tetraborate and the disintegration of rosin during hydrogenation can also favor the detachment of particles and an increase in the porous structure upon immersion ohi-s.com.

The ultrastructural changes observed via SEM post-immersion, such as the formation of cracks and porosities and the loss of matrix material, are directly linked to the solubility and degradation of the sealer, which can potentially compromise its sealing ability over time.

Data Tables

Here is a table summarizing typical components and their approximate percentages in this compound based on available information:

| Component | Approximate Percentage (Powder) |

| Zinc Oxide | 42% - 70% |

| Hydrogenated Resin | 27% |

| Bismuth Subcarbonate | 15% |

| Barium Sulfate | Present |

| Anhydrous Sodium Tetraborate | 1% |

Note: Percentages can vary slightly depending on the specific formulation. ohi-s.comslideshare.netsafcodental.comresearchgate.net

Here is a table illustrating the solubility of this compound from a research finding:

| Sealer | Solubility (% mass loss) | ANSI/ADA Requirement |

| This compound | 4.68 ± 1.02 | ≤ 3% |

Data based on a specific study ohi-s.com. Solubility values can vary depending on methodology and specific product.

Physicochemical Properties and Material Characterization

Setting Kinetics and Curing Behavior

The setting reaction of Grossman's sealer is a chelation process between zinc oxide and eugenol (B1671780), forming zinc eugenolate. thieme-connect.comune.edu This reaction is influenced by several factors.

Influence of Environmental Factors on Setting Time

The setting time of this compound is affected by various environmental factors. According to manufacturers, the sealer typically hardens in approximately 2 hours at 37°C and 100% relative humidity. ohi-s.com However, the precise setting time is dependent on the quality of the zinc oxide, the pH of the resin, the mixing technique and consistency, the degree of humidity, and the temperature and dryness of the mixing slab and spatula. jaypeedigital.comohi-s.com In the presence of moisture, such as in the dentinal tubules, this compound can set within 10-30 minutes. jaypeedigital.com Heat can accelerate the setting reactions. Studies have shown that increasing the amount of zinc oxide nanoparticles in modified this compound can decrease the setting time. ohi-s.comnih.gov

Differential Scanning Calorimetry (DSC) for Reaction Completion Analysis

Differential Scanning Calorimetry (DSC) can be used to analyze the setting reaction of materials like this compound by observing the heat released or absorbed during the process. uic.edu DSC analysis of this compound reveals an exothermic peak, indicating rapid reaction completion. One study reported an exothermic peak at 10.5 mW/g at 14 minutes for this compound. This suggests that the bulk of the setting reaction, characterized by heat release, occurs relatively quickly.

Rheological Characteristics and Flow Dynamics

The rheological properties of this compound, such as viscosity and flowability, are important for its handling and ability to fill the complex root canal system. researchgate.net

Viscoelastic Behavior and Thixotropy

Root canal sealers, including this compound, exhibit viscoelastic properties, behaving as both viscous fluids and elastic solids to some extent. researchgate.netresearchgate.net This means they have a certain elasticity but also characteristics of a viscous fluid. thieme-connect.de While specific data on the thixotropy of this compound in isolation is limited in the provided snippets, thixotropy generally refers to a decrease in viscosity under shear stress, allowing the material to flow more easily when manipulated and then thicken when at rest. Calcium hydroxide (B78521), a component in some sealers, is known to exhibit thixotropic behavior. cdeworld.com The presence of filler particles in sealers can influence their rheological properties, including thixotropy. scite.aiscielo.br

Assessment of Flowability (e.g., ISO standards)

The flowability of root canal sealers is typically assessed using standards such as ISO 6876 and ANSI/ADA Specification No. 57. nih.govresearchgate.netpsu.eduresearchgate.netrde.acthieme-connect.comnih.gov These standards generally involve placing a specified volume of mixed sealer between two glass plates under a controlled weight for a set time and measuring the resulting diameter of the flattened disk. researchgate.netpsu.edurde.acthieme-connect.comresearchgate.net

According to ISO 6876/2012, the minimum acceptable flow diameter for a root canal sealer is 17 mm. thieme-connect.comnih.govnih.gov ANSI/ADA Specification No. 57 has also been used, with some studies suggesting a minimum acceptable value of 25 mm according to the ADA standard. psu.edurde.ac Studies evaluating the flow of this compound and modified versions have shown varying results. One study found that replacing 25% of conventional zinc oxide powder with zinc oxide nanoparticles enhanced the flowability of this compound, adhering to ANSI/ADA requirements. ohi-s.comresearchgate.net Another study comparing this compound with other sealers using a two-plate test found significant differences in flow, and that reducing the powder:liquid ratio of Grossman's significantly increased flow in narrow tubes and at higher strain rates in a capillary rheometer test. researchgate.netnih.gov

Dimensional Stability Research

Dimensional stability, or the ability of a sealer to maintain its volume upon setting without significant shrinkage or expansion, is a critical property for preventing microleakage and ensuring a hermetic seal. ontosight.aipsu.edunih.govekb.eg Grossman's criteria for an ideal sealer include dimensional stability. ontosight.aipsu.edunih.govekb.egnih.govjohs.com.sa

ZOE-based sealers like Grossman's are generally reported to not shrink significantly upon setting. thieme-connect.de The chelation reaction between eugenol and zinc oxide, which also might involve the zinc oxide phase of gutta-percha and calcium ions from dentin, may contribute to decreased setting shrinkage. thieme-connect.com However, some studies have reported post-setting shrinkage (negative dimensional change) for this compound. ohi-s.comekb.eg One study found that this compound and experimental sealers with higher percentages of zinc oxide nanoparticles (75% and 100%) did not conform to ANSI/ADA requirements for dimensional changes, exhibiting negative values (shrinkage). ohi-s.com The lowest mean dimensional change was observed in a modified sealer with 25% zinc oxide nanoparticles, which complied with ANSI/ADA requirements. ohi-s.com The degree of degradation during solubility testing, including the leaching of unreacted eugenol and hydrolysis of set zinc eugenolate, can also affect dimensional stability. ohi-s.com

Interactions with Biological Systems

Antimicrobial Activity Mechanisms

The antimicrobial activity of Grossman's sealer is a crucial aspect of its function in preventing or eliminating microbial presence within the root canal system. This property is primarily attributed to the release of bioactive components from the sealer.

Release Kinetics of Bioactive Ions (e.g., Zn²⁺, OH⁻)

This compound releases zinc ions (Zn²⁺) and contributes to an alkaline pH through the release of hydroxyl ions (OH⁻). Studies have shown a sustained release of zinc ions over several weeks. For instance, one study reported a Zn²⁺ concentration of 5.72 ± 2.13 mg/L after 4 weeks. The initial alkaline pH, ranging from 10.5 to 12.3, also contributes to its antimicrobial effect by neutralizing acidic bacterial byproducts. The release of zinc ions is understood to disrupt bacterial membranes and inhibit metabolic enzymes, thereby contributing to the antimicrobial effect of ZOE-based sealers. nih.gov

Role of Eugenol (B1671780) Derivatives in Antimicrobial Action

Eugenol, a phenolic compound present in this compound, plays a significant role in its antimicrobial action. Eugenol is known to inhibit microbial growth, primarily by acting on microbial cell membranes through protein denaturation. nih.govjournalgrid.com While eugenol has demonstrated effectiveness against certain bacteria like Escherichia coli, some studies indicate it has no effect on others such as Pseudomonas aeruginosa and Candida albicans. scielo.brscielo.br

Contribution of Sodium Tetraborate (B1243019) to Antimicrobial Efficacy

Research evaluating the individual components of this compound has highlighted sodium tetraborate as a significant contributor to its antimicrobial activity. Studies using the double layer well-diffusion method have shown that sodium tetraborate exhibits the greatest antimicrobial activity among the components, producing the largest inhibition halos against various tested strains. scielo.brscielo.br

Antibacterial Spectrum Against Endodontic Pathogens (e.g., Enterococcus faecalis, Streptococcus mutans)

Data on the antibacterial activity of this compound and its components against specific pathogens:

| Component | Effective Against | Inhibition Halo Diameter (mm) |

| Sodium Tetraborate | All tested strains | Largest |

| Eugenol | E. coli | Moderate |

| Zinc Oxide | S. sobrinus, E. coli | Limited |

| Barium Sulfate (B86663) | None | None |

| Bismuth Subcarbonate | None | None |

| This compound | All tested strains (in comprehensive studies) | Varied by strain |

Note: Inhibition halo diameter is relative based on comparative studies. scielo.brscielo.br

Studies using the direct contact test have also shown this compound to be effective in reducing the number of cultivable cells of E. faecalis. nih.gov

Antifungal Efficacy Research (e.g., Candida albicans)

While this compound exhibits broad antibacterial properties, its efficacy against fungi, such as Candida albicans, appears limited based on some research. Studies evaluating the individual components have indicated that eugenol and the sealer powder did not show an effect on C. albicans. scielo.brscielo.br However, other studies comparing different sealers have shown varying results regarding the antifungal activity of ZOE-based sealers against C. albicans. nih.govsid.ir

Biofilm Inhibition Studies

The ability of endodontic sealers to inhibit or disrupt biofilms is crucial for the success of root canal treatment, as microorganisms in biofilms exhibit increased resistance to antimicrobial agents. cibgp.comscholaris.ca Research suggests that this compound, particularly with modifications such as the incorporation of zinc oxide nanoparticles, can inhibit biofilm formation. ohi-s.comresearchgate.net The sustained release of antimicrobial agents from the sealer is considered beneficial in inhibiting bacterial proliferation within the sealer-dentin interface and preventing new bacterial colonization. scholaris.ca

This compound, a zinc oxide-eugenol (ZOE)-based root canal sealer, has been a widely used material in endodontics since its introduction nih.gov. Its composition typically includes zinc oxide, hydrogenated resin, bismuth subcarbonate, barium sulfate, and anhydrous sodium tetraborate powder, mixed with eugenol liquid ohi-s.comslideshare.net. The properties and biological interactions of this compound have been extensively studied, particularly concerning its efficacy against microbial biofilms and its in vitro effects on various cell types.

Efficacy Against Monospecies and Multispecies Biofilms

This compound, primarily due to the presence of eugenol, exhibits antimicrobial properties researchgate.net. Eugenol is a phenolic compound that acts on microorganisms through protein denaturation researchgate.net. This activity is crucial for preventing bacterial growth within the root canal system after obturation scholaris.ca. Studies have investigated its effectiveness against common endodontic pathogens, including Enterococcus faecalis, a bacterium frequently associated with persistent infections researchgate.net. While many root canal sealers demonstrate initial antimicrobial activity, this effect can diminish after setting scholaris.ca. The sustained release of eugenol and zinc ions from this compound contributes to its antibacterial characteristics . Zinc oxide nanoparticles have also been incorporated into modified this compound formulations to enhance antibiofilm efficacy ohi-s.comresearchgate.net.

Impact on Sealer-Dentin Interface Biofilm Proliferation

The ability of a root canal sealer to prevent bacterial proliferation within the interface between the sealer and root dentin is critical for long-term treatment success scholaris.canih.gov. This compound is intended to entomb residual bacteria and prevent their proliferation scholaris.ca. Research assessing biofilm proliferation within the sealer-dentin interface has compared different types of sealers over various aging periods nih.govresearchgate.net. While some studies focusing on other sealer types (like self-etch and epoxy resin-based sealers) have noted susceptibility to interfacial biofilm proliferation, particularly at earlier aging periods, the specific performance of traditional this compound in this regard, compared to newer materials, is a subject of ongoing investigation nih.govresearchgate.net. The continuous antimicrobial activity of sealers is considered beneficial to inhibit future bacterial proliferation if leakage occurs scholaris.ca.

In Vitro Cellular Responses and Biocompatibility Mechanisms

Biocompatibility is a critical property for root canal sealers, as these materials come into contact with periradicular tissues nih.govoamjms.euscielo.br. In vitro studies using various cell models are commonly employed to assess the cellular responses and potential toxicity of these materials nih.govscielo.br.

Cytotoxicity Studies (mechanistic insights)

This compound has been shown to exhibit cytotoxicity in vitro uobaghdad.edu.iq. This toxicity is often more pronounced in its freshly mixed state and tends to decrease as the material sets nih.govuobaghdad.edu.iq. The eugenol component, while providing antimicrobial benefits, can be cytotoxic in high concentrations . Studies using different cell culture systems, such as fibroblasts and macrophages, have frequently demonstrated cytotoxicity for ZOE-based sealers, including this compound uobaghdad.edu.iqresearchgate.netjaypeedigital.comnih.gov. Mechanistic insights suggest that components of the sealer can affect cellular respiration, inhibit fibroblast proliferation, and influence the activity of enzymes crucial for tissue formation researchgate.netnih.gov. Comparative studies have indicated that this compound exhibits moderate cytotoxicity in vitro .

Data from in vitro cytotoxicity studies often show varying degrees of cellular response depending on factors such as the material's setting condition, concentration, and exposure time nih.govresearchgate.net.

Gene Expression and Cellular Metabolic Activity in vitro

In vitro studies have also explored the impact of root canal sealers, including ZOE-based types, on gene expression and cellular metabolic activity researchgate.netnih.govuzh.chscielo.br. Assays measuring metabolic activity, such as the MTT assay, are widely used to evaluate cell viability and mitochondrial function in the presence of sealer extracts nih.govnih.gov. Some sealers have been shown to inhibit cellular respiration and reduce the metabolic activity of cultured cells researchgate.netnih.gov. Furthermore, certain sealers can influence the expression of genes related to apoptosis, proliferation, and inflammation in various cell types, including osteoblasts and fibroblasts uzh.chscielo.br. While studies have investigated these effects for different sealer types, specific detailed findings on the impact of this compound on gene expression and cellular metabolic activity in vitro, compared to other sealers, are part of the broader research landscape into endodontic material biocompatibility.

Inflammatory Mediator Expression in vitro

The interaction of root canal sealers with cells can also lead to the modulation of inflammatory mediator expression in vitro researchgate.netsciencescholar.us. Cells such as macrophages and fibroblasts, when exposed to sealer components, can release inflammatory cytokines and other mediators researchgate.netjaypeedigital.comsciencescholar.us. Some studies suggest that certain sealers can act synergistically with bacterial toxins, like lipopolysaccharide (LPS), to increase inflammatory responses researchgate.net. While research has examined the inflammatory potential of various sealers by assessing the expression of mediators such as interleukins and matrix metalloproteinases, specific detailed findings regarding the induction of inflammatory mediator expression by this compound in vitro contribute to understanding its biological impact uzh.ch. Studies comparing different sealers have sometimes shown variations in the intensity and type of inflammatory reaction initiated sciencescholar.usresearchgate.net.

Material Degradation and Stability

Solubility and Mass Loss Methodologies

The solubility of a root canal sealer is a critical factor as excessive dissolution can lead to the formation of gaps at the sealer-dentin interface, potentially compromising the seal. researchgate.net Methodologies to determine solubility and mass loss typically involve immersing set samples of the sealer in a fluid for a specified period and measuring the change in mass.

One study found the solubility of traditional Grossman's sealer to be 4.68% (± 1.02%) when immersed in water. ohi-s.com This value is higher than the maximum of 3% mass loss recommended by the American National Standards Institute/American Dental Association (ANSI/ADA). ohi-s.com The relatively high solubility is attributed to the hydrolysis of the zinc eugenolate matrix and the leaching of unreacted eugenol (B1671780). ohi-s.comnih.gov

Research has explored modifications to this compound to improve its physical properties, including solubility. In one study, replacing 25% of the conventional zinc oxide powder with zinc oxide nanoparticles resulted in a significant reduction in solubility to 1.81% (± 0.31%), which is within the ANSI/ADA recommendation. nih.gov

Solubility of this compound and a Modified Formulation

A comparison of the mass loss percentage of traditional this compound and a version modified with zinc oxide nanoparticles (ZnO-Np) when immersed in water.

| Sealer Formulation | Mean Solubility (%) | Standard Deviation (±) |

|---|---|---|

| Traditional this compound | 4.68 | 1.02 |

| This compound with 25% ZnO-Np | 1.81 | 0.31 |

Another study on a ZOE sealer, Endofil, evaluated its solubility in normal saline solution over an extended period. The findings indicated a gradual increase in solubility over time.

Solubility of Endofil (ZOE Sealer) in Normal Saline Over Time

This table shows the mean percentage of weight loss of a zinc oxide-eugenol based sealer at different time intervals when immersed in normal saline solution.

| Immersion Period | Mean Weight Loss (%) |

|---|---|

| 1 Day | 2.022 |

| 7 Days | 2.002 |

| 14 Days | 2.761 |

| 28 Days | 3.837 |

| 56 Days | 5.441 |

Water sorption can affect the dimensional stability and mechanical properties of the sealer. While specific data on the water sorption kinetics of this compound is not extensively detailed in the provided research, the degradation process of ZOE-based sealers is understood to exceed water absorption due to the leaching of components. ohi-s.com The primary component that leaches from this compound is eugenol. ohi-s.comnih.gov

The leaching of eugenol is a continuous process that contributes to the progressive decomposition of the zinc eugenolate matrix. ohi-s.com Studies on eugenol release from ZOE-based sealers show that the concentration of leached eugenol decreases over time. nih.gov In one investigation, the amount of eugenol released was highest immediately after setting and decreased significantly after one day. After one month, the concentration of eugenol was undetectable. nih.gov This suggests that the initial leaching of free eugenol is followed by a more gradual breakdown of the sealer matrix.

The composition of the surrounding fluid can influence the degradation rate of this compound. While distilled water is a standard medium for in vitro solubility tests, artificial saliva and other physiological solutions can provide a more clinically relevant environment. Some studies have indicated that ZOE sealers exhibit greater solubility in artificial saliva compared to water. journalcra.com The presence of ions and a lower pH in artificial saliva can accelerate the breakdown of the sealer. nih.gov For instance, a ZOE-based sealer (Aptal-Harz) was found to be significantly more soluble in artificial saliva with a pH of 4.5 than in water. nih.gov

Hydrolytic Stability and Long-Term Integrity

The long-term integrity of this compound is intrinsically linked to its hydrolytic stability. The setting reaction of this compound results in the formation of an amorphous zinc eugenolate chelate, which provides the material with its core structure. However, this matrix is susceptible to hydrolysis in the presence of water, leading to a slow, continuous loss of mass. nih.govnih.gov This hydrolytic degradation can lead to shrinkage of the sealer over time, with ZOE-based sealers generally showing shrinkage in the range of 0.3% to 1% after prolonged storage in water. 43.230.198ekb.eg Some studies have observed that the greatest dimensional changes in ZOE sealers occur within the first four weeks of immersion. ekb.eg

A long-term study comparing a ZOE sealer (Tubli-Seal) to a calcium hydroxide (B78521) sealer over 32 weeks in a saline solution found no significant difference in dissolution based on linear penetration of dye, suggesting a comparable sealing ability and resistance to long-term exposure to tissue fluids. nih.gov However, another long-term study of up to 180 days showed that ZOE-based sealers began to shrink within hours of mixing, leading to continued volume loss over time. nih.gov

Post-Setting Reactions and Ion Exchange Dynamics

After the initial setting, this compound undergoes further chemical stabilization. The amorphous zinc eugenolate gel gradually crystallizes, which strengthens the cement matrix. Concurrently, the process of hydrolysis and the leaching of unreacted eugenol contribute to the material's slight solubility.

An important aspect of the post-setting dynamics is the release of ions into the surrounding environment. For ZOE-based sealers, the primary ion released is zinc (Zn2+). nih.gov The release of zinc is a gradual process resulting from the breakdown of the zinc oxide-eugenol matrix. nih.gov Studies have shown that zinc release increases over time and is more pronounced in acidic environments. nih.gov For example, the maximum zinc release from a ZOE sealer was observed after 30 days at a pH of 4. nih.gov This sustained release of zinc ions is thought to contribute to the material's antimicrobial properties by disrupting bacterial membranes and inhibiting metabolic enzymes. nih.gov

Zinc Ion Release from a ZOE Sealer at Different pH Levels

This table shows the cumulative zinc release (in mg) from a zinc oxide-eugenol based sealer after 24 hours and 30 days of immersion in solutions with acidic (pH 4) and neutral (pH 7) conditions.

| Time Period | Zinc Release at pH 4 (mg) | Zinc Release at pH 7 (mg) |

|---|---|---|

| 24 Hours | 0.1984 (± 0.0397) | 0.2576 (± 0.0515) |

| 30 Days | 1.3944 (± 0.2589) | 1.2923 (± 0.2784) |

Modifications and Advanced Formulations

Nanoparticle Incorporation for Enhanced Performance

The advent of nanotechnology has introduced novel opportunities for refining dental materials. By incorporating nanoparticles, which are ultrafine particles with a diameter of less than 100 nm, researchers have sought to leverage their high surface-area-to-volume ratio to augment the properties of Grossman's sealer. ohi-s.comohi-s.com

Zinc Oxide Nanoparticles (ZnO-Np) Integration

A significant area of research has been the integration of zinc oxide nanoparticles (ZnO-Np) into the this compound formulation. This involves replacing a portion of the conventional zinc oxide powder with ZnO-Np, typically with an average particle size of around 20 nm. ohi-s.comnih.gov Studies have shown that this modification can inhibit biofilm formation at the sealer-dentin interface and improve the sealer's antibacterial properties. ohi-s.com The incorporation of ZnO-Np aims to enhance the physicochemical characteristics of the sealer for optimal clinical function. ohi-s.com

Titanium Dioxide Nanoparticles (TiO2-Np) Integration

Impact of Nanoparticle Concentration on Material Characteristics

The concentration of incorporated nanoparticles plays a crucial role in determining the final characteristics of the modified this compound. Experimental formulations have been tested by replacing the conventional zinc oxide powder with ZnO-Np in amounts of 25%, 50%, 75%, and 100%. ohi-s.comnih.gov

Research indicates that a 25% replacement of conventional ZnO with ZnO-Np yields the most favorable improvements in the sealer's properties, bringing them in line with American National Standards Institute (ANSI)/American Dental Association (ADA) requirements. ohi-s.comnih.gov This specific concentration was found to significantly decrease setting time, reduce solubility, and lessen dimensional change compared to the original formulation and other concentrations. ohi-s.comnih.gov While increasing the concentration of ZnO-Np further decreased the setting time, these formulations did not meet ANSI/ADA standards. ohi-s.comohi-s.com The 25% ZnO-Np sealer also demonstrated improved flow, solubility, dimensional stability, and radiopacity. ohi-s.com

Physicochemical Properties of this compound with Varying ZnO Nanoparticle Concentrations

| Property | Control (this compound) | 25% ZnO-Np | 50% ZnO-Np | 75% ZnO-Np | 100% ZnO-Np |

|---|---|---|---|---|---|

| Setting Time (minutes) | Data Not Specified | 86.0 ± 2.55 | Decreased | Decreased | Decreased |

| Solubility (%) | 4.68 ± 1.02 | 1.81 ± 0.31 | Conformed to ANSI/ADA | 4.57 ± 0.80 | 4.09 ± 0.76 |

| Dimensional Change (%) | Data Not Specified | -0.34 ± 0.12 | Data Not Specified | Data Not Specified | Data Not Specified |

Alternative Constituent Integration and Their Influence

Beyond nanoparticle integration, modifications to the fundamental components of this compound have been implemented to address specific clinical challenges, such as tooth discoloration and the need for controlled setting times.

Silver-Free Formulations and Discoloration Mitigation

Early zinc oxide-eugenol formulations, which served as precursors to this compound, often contained precipitated silver to provide radiopacity. ohi-s.com A significant drawback of these silver-containing cements was their tendency to produce sulfides, leading to noticeable tooth discoloration. ohi-s.com To overcome this aesthetic issue, this compound was developed as a silver-free formulation. ohi-s.com This modification was a crucial step in mitigating the risk of iatrogenic tooth staining, a common concern in endodontic therapy.

Substitution of Zinc Chloride with Almond Oil for Setting Time Control

In the evolution of this compound, another key modification was the substitution of zinc chloride with almond oil. ohi-s.com This change served a dual purpose: to further prevent tooth discoloration and to increase the sealer's setting time. ohi-s.com A longer setting time provides clinicians with an adequate working window, which is particularly beneficial in complex cases. Subsequently, anhydrous sodium tetraborate (B1243019) was added to the powder, which improved the working time, leading to the removal of almond oil from the eugenol (B1671780) liquid in later formulations. ohi-s.com

Innovative Formulation Approaches

In the quest to enhance the performance of this compound, researchers have explored various innovative formulation approaches. These modifications aim to improve its biological and physicochemical properties, such as antimicrobial efficacy, biocompatibility, and sealing ability, while addressing some of its known limitations. This section delves into the detailed research findings related to the incorporation of nanoparticles, antimicrobial agents, bioactive materials, and natural extracts into the this compound formulation.

Nanoparticle-Enhanced Formulations

The integration of nanotechnology has opened new avenues for improving dental materials. In the context of this compound, the incorporation of zinc oxide nanoparticles (ZnO-Np) has been a primary focus of research. This approach involves replacing the conventional zinc oxide powder with ZnO nanoparticles, leveraging their high surface-area-to-volume ratio to potentially enhance the sealer's properties.

One significant study investigated the effects of replacing the zinc oxide component of this compound with ZnO nanoparticles (average size of 20 nm) in varying amounts (25%, 50%, 75%, and 100%). nih.gov The study evaluated key physicochemical properties according to American National Standards Institute/American Dental Association (ANSI/ADA) Specification 57. nih.gov

The findings revealed that the incorporation of ZnO nanoparticles had a notable impact on the sealer's properties. Specifically, the 25% ZnO-Np formulation demonstrated a significant improvement in several parameters, including a reduction in setting time and dimensional change, as well as decreased solubility, all while conforming to ANSI/ADA standards. nih.gov While all formulations with ZnO nanoparticles showed some alterations in properties, the 25% replacement level appeared to offer the most balanced and beneficial modifications. nih.gov

Below is an interactive data table summarizing the physicochemical properties of this compound with different proportions of conventional and nanoparticle zinc oxide powder.

Table 1: Physicochemical Properties of this compound Modified with Zinc Oxide Nanoparticles

| Formulation | Setting Time (minutes) | Flow (mm) | Solubility (%) | Dimensional Change (%) | Radiopacity (mm Al) |

|---|---|---|---|---|---|

| This compound (Control) | 125.5 ± 4.5 | 25.8 ± 1.2 | 4.68 ± 1.02 | -2.33 ± 0.28 | 7.2 ± 0.3 |

| 25% ZnO-Np | 86.0 ± 2.6 | 24.2 ± 0.8 | 1.81 ± 0.31 | -0.34 ± 0.12 | 9.1 ± 0.04 |

| 50% ZnO-Np | 55.0 ± 3.0 | 23.5 ± 0.9 | 2.54 ± 0.45 | -0.87 ± 0.15 | 8.5 ± 0.68 |

| 75% ZnO-Np | 42.5 ± 2.5 | 22.8 ± 1.1 | 4.57 ± 0.80 | -1.49 ± 0.22 | 6.8 ± 0.4 |

| 100% ZnO-Np | 35.0 ± 2.0 | 25.1 ± 1.5 | 4.09 ± 0.76 | -2.30 ± 0.19 | 6.5 ± 0.5 |

Data sourced from a 2016 study on the impact of zinc oxide nanoparticles on Grossman sealer's properties. nih.gov

Formulations with Enhanced Antimicrobial Activity

While this compound inherently possesses some antimicrobial properties, primarily due to eugenol and sodium tetraborate, research has explored the addition of other agents to broaden and enhance its antimicrobial spectrum. nih.gov

Propolis and Other Herbal Extracts: Propolis, a resinous substance collected by bees, is known for its antimicrobial and anti-inflammatory properties. Studies have investigated the addition of propolis extract to zinc oxide-eugenol based sealers to boost their antibacterial effects, particularly against resistant bacteria like Enterococcus faecalis. nih.gov While research indicates that propolis can enhance the antimicrobial activity of ZOE sealers, specific data on the physicochemical property changes in this compound formulation is limited. nih.gov

Similarly, other herbal extracts such as Myristica fragrans (nutmeg), Salvadora persica (miswak), and Emblica officinalis (amla) have been mixed with zinc-oxide-eugenol based sealers, demonstrating an enhanced zone of inhibition against various microorganisms. researchgate.net However, detailed quantitative data on the impact of these extracts on the setting time, flow, and solubility of this compound are not extensively documented.

Chitosan (B1678972) Nanoparticles: Chitosan, a natural polymer derived from chitin, has been investigated for its biocompatibility and antimicrobial properties. The incorporation of chitosan nanoparticles into root canal sealers is an area of active research. ohi-s.comnih.gov Studies have suggested that the addition of chitosan nanoparticles can improve the antibacterial properties and biocompatibility of sealers. nih.gov However, specific research detailing the formulation of this compound with chitosan nanoparticles and its effects on physicochemical properties is not yet widely available.

Bioactive Formulations

The development of bioactive root canal sealers, which can interact with the surrounding tissues to promote healing, represents a significant advancement in endodontics.

Mineral Trioxide Aggregate (MTA) and Bioactive Glass: Materials like Mineral Trioxide Aggregate (MTA) and bioactive glass are known for their ability to form hydroxyapatite (B223615) and promote hard tissue formation. nih.gov While MTA-based and bioactive glass-based sealers are commercially available and have been studied extensively, research on the specific incorporation of these materials into the this compound formulation is not well-documented in the available literature. The innovative approach would involve creating a hybrid sealer that combines the traditional benefits of this compound with the bioactive potential of these materials. However, detailed research findings and data tables on the physicochemical properties of such a modified this compound are currently lacking.

Methodological Approaches in Grossman S Sealer Research

Standardized Material Testing Protocols (ANSI/ADA, ISO)

Research on Grossman's sealer frequently adheres to the rigorous standards set by the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 57 for Endodontic Sealing Materials and the International Organization for Standardization (ISO) 6876. ohi-s.comnih.govscielo.brantpedia.com These protocols provide a standardized framework for evaluating the essential properties of root canal sealers, ensuring that data is reproducible and comparable across different studies.

Setting Time Measurement

The setting time of an endodontic sealer is a critical property that dictates the available working time for clinicians. According to ANSI/ADA and ISO standards, this is often determined using a Gilmore-type indenter. angelus-japan.co.jpiteh.ai The test involves placing a freshly mixed sealer sample in a mold and periodically applying the indenter needle to its surface under controlled temperature (37°C) and humidity (95%). The setting time is recorded as the point at which the needle no longer leaves a discernible indentation on the sealer's surface. iteh.aiekb.eg

Research has shown that the setting time of this compound can be influenced by its composition. For example, one study investigating the impact of incorporating zinc oxide nanoparticles (ZnO-Np) into the sealer formulation found that the setting time decreased as the concentration of nanoparticles increased. The standard this compound had a setting time of 435.0 ± 20.0 minutes, while formulations with 25%, 50%, 75%, and 100% ZnO-Np had progressively shorter setting times. ohi-s.comnih.gov

Table 1: Setting Time of this compound and Modifications

This table shows the setting time of conventional this compound and formulations with varying percentages of zinc oxide nanoparticles (ZnO-Np), as tested according to ANSI/ADA Specification 57.

| Sealer Formulation | Setting Time (minutes) | Reference |

|---|---|---|

| This compound (Control) | 435.0 ± 20.0 | ohi-s.com |

| 25% ZnO-Np | 150.0 ± 10.0 | ohi-s.com |

| 50% ZnO-Np | 105.0 ± 5.0 | ohi-s.com |

| 75% ZnO-Np | 65.0 ± 5.0 | ohi-s.com |

| 100% ZnO-Np | 50.0 ± 5.0 | ohi-s.com |

Flow Determination

The ability of a sealer to flow into the intricate spaces of the root canal system is essential for achieving a three-dimensional seal. The flow characteristics are typically evaluated based on ISO 6876 standards. iteh.ainih.gov This test involves placing a specified volume of mixed sealer between two glass plates and applying a standard weight for a set period. ekb.egmdpi.com The diameter of the resulting disc of sealer is then measured. The ANSI/ADA standards require a sealer to have a flow diameter of no less than 20 mm. ohi-s.comohi-s.com

Studies have demonstrated that this compound generally exhibits adequate flow. In one investigation, the standard formulation had a flow of 26.50 ± 0.50 mm. ohi-s.com Another study reported a flow of 47.77 ± 0.91 mm. researchgate.net The incorporation of nanoparticles can affect this property, with some modified formulations showing a statistically significant, though still acceptable, reduction in flow. ohi-s.comnih.gov

Table 2: Flow of this compound and Modifications

This table presents the flow characteristics of conventional this compound and formulations with varying percentages of zinc oxide nanoparticles (ZnO-Np), measured according to ANSI/ADA Specification 57.

| Sealer Formulation | Flow (mm) | Reference |

|---|---|---|

| This compound (Control) | 26.50 ± 0.50 | ohi-s.com |

| 25% ZnO-Np | 24.50 ± 0.50 | ohi-s.com |

| 50% ZnO-Np | 25.50 ± 0.50 | ohi-s.com |

| 75% ZnO-Np | 24.00 ± 0.00 | ohi-s.com |

| 100% ZnO-Np | 26.00 ± 1.00 | ohi-s.com |

Solubility and Mass Loss Analysis

An ideal endodontic sealer should be insoluble in tissue fluids to maintain the integrity of the root canal seal over time. nih.govmdpi.com The ANSI/ADA and ISO standards specify that a sealer's solubility should not exceed a 3% mass loss after 24 hours of immersion in water. nih.govresearchgate.net The test involves preparing set discs of the sealer, weighing them, immersing them in distilled water for a specified period, and then reweighing them to determine the percentage of mass loss. thejcdp.com

Research has indicated that the solubility of conventional this compound can be higher than the recommended limit. One study reported a solubility of 4.68 ± 1.02%. ohi-s.comohi-s.com This high solubility is often attributed to the leaching of free eugenol (B1671780). ohi-s.com However, modifications to the sealer's composition, such as the addition of 25% zinc oxide nanoparticles, have been shown to significantly reduce solubility to within acceptable levels (1.81 ± 0.31%). ohi-s.comnih.gov

Table 3: Solubility of this compound and Modifications

This table displays the solubility (mass loss %) of conventional this compound and formulations with varying percentages of zinc oxide nanoparticles (ZnO-Np) after immersion in water.

| Sealer Formulation | Solubility (% Mass Loss) | Reference |

|---|---|---|

| This compound (Control) | 4.68 ± 1.02 | ohi-s.comohi-s.com |

| 25% ZnO-Np | 1.81 ± 0.31 | ohi-s.comnih.gov |

| 50% ZnO-Np | 2.54 ± 0.43 | ohi-s.com |

| 75% ZnO-Np | 4.57 ± 0.80 | ohi-s.comohi-s.com |

| 100% ZnO-Np | 4.09 ± 0.76 | ohi-s.comohi-s.com |

Dimensional Change Assessment

Dimensional stability is crucial for a root canal sealer, as significant shrinkage can lead to the formation of gaps at the sealer-dentin interface, potentially compromising the seal. ohi-s.comohi-s.com According to ANSI/ADA standards, a sealer should not exhibit more than 1% shrinkage or 0.1% expansion after setting. ohi-s.comohi-s.com The assessment of dimensional change involves measuring the length or volume of a sealer specimen before and after a period of storage in a controlled environment. nih.gov

Studies have shown that this compound tends to exhibit post-setting shrinkage. ohi-s.com43.230.198 One study reported a dimensional change of -2.33 ± 0.28% for the conventional formula, which does not conform to ANSI/ADA requirements. ohi-s.com This shrinkage is often correlated with the material's high solubility. ohi-s.com Again, the incorporation of 25% zinc oxide nanoparticles was found to improve this property, reducing the dimensional change to -0.34 ± 0.12%, which is within the acceptable range. ohi-s.comnih.gov

Table 4: Dimensional Change of this compound and Modifications

This table shows the percentage of dimensional change of conventional this compound and formulations with varying percentages of zinc oxide nanoparticles (ZnO-Np).

| Sealer Formulation | Dimensional Change (%) | Reference |

|---|---|---|

| This compound (Control) | -2.33 ± 0.28 | ohi-s.com |

| 25% ZnO-Np | -0.34 ± 0.12 | ohi-s.comnih.gov |

| 50% ZnO-Np | -0.87 ± 0.15 | ohi-s.com |

| 75% ZnO-Np | -1.49 ± 0.22 | ohi-s.com |

| 100% ZnO-Np | -2.30 ± 0.19 | ohi-s.com |

Radiopacity Evaluation

A root canal sealer must be sufficiently radiopaque to be distinguishable from surrounding anatomical structures like dentin and bone on a radiograph. bvsalud.org This allows for the radiographic evaluation of the quality of the root canal filling. The ANSI/ADA and ISO standards require a radiopacity equivalent to at least 3 mm of aluminum (mm Al). bvsalud.orgresearchgate.net The test is conducted by radiographing a sealer specimen of a standardized thickness alongside an aluminum step-wedge and comparing the optical densities. scielo.brbvsalud.org

This compound and its modifications have been shown to meet and exceed this requirement. The high radiopacity of zinc oxide-eugenol based sealers is attributed to the presence of components like bismuth subcarbonate, barium sulfate (B86663), and zinc oxide. ohi-s.com In one study, the control this compound had a radiopacity of 7.15 ± 0.10 mm Al, and the addition of zinc oxide nanoparticles was found to significantly increase this value. ohi-s.com

Table 5: Radiopacity of this compound and Modifications

This table presents the radiopacity values, in millimeters of aluminum equivalent (mm Al), for conventional this compound and formulations with varying percentages of zinc oxide nanoparticles (ZnO-Np).

| Sealer Formulation | Radiopacity (mm Al) | Reference |

|---|---|---|

| This compound (Control) | 7.15 ± 0.10 | ohi-s.com |

| 25% ZnO-Np | 9.08 ± 0.04 | ohi-s.comohi-s.com |

| 50% ZnO-Np | 8.47 ± 0.68 | ohi-s.comohi-s.com |

| 75% ZnO-Np | 7.44 ± 0.21 | ohi-s.com |

| 100% ZnO-Np | 7.41 ± 0.16 | ohi-s.com |

Advanced Characterization Techniques

Beyond the standardized tests, a range of advanced analytical techniques are utilized to provide a more in-depth understanding of the microstructure, elemental composition, and crystalline structure of this compound.

Scanning Electron Microscopy (SEM) : SEM is widely used to visualize the surface topography and microstructure of set sealers at high magnification. nih.govmdpi.com In research on this compound, SEM analysis has been employed to observe the sealer-dentin interface, assessing the adaptation of the sealer to the root canal walls and its penetration into dentinal tubules. nih.gov It is also used to examine the ultrastructural changes that occur in the sealer after being subjected to solubility tests, revealing the effects of material dissolution on its surface integrity. ohi-s.comohi-s.com SEM images of this compound typically show a compact outer surface before solubility testing, with the appearance of cracks and porosities after exposure to water. ohi-s.com

Energy-Dispersive X-ray Spectroscopy (EDX) : Often coupled with SEM, EDX is an analytical technique used for the elemental analysis of a material. mdpi.comnih.govscielo.br It identifies the elements present in a sample and can provide semi-quantitative data on their relative abundance. In the context of this compound, EDX analysis has been used to determine its elemental composition, confirming the presence of key elements like zinc (Zn), barium (Ba), bismuth (Bi), carbon (C), and oxygen (O). ohi-s.com It is also a valuable tool for analyzing the chemical changes on the sealer's surface after solubility testing, such as a reduction in carbon and an increase in bismuth content. ohi-s.comohi-s.com

X-ray Diffraction (XRD) : XRD is a powerful technique for identifying the crystalline phases present in a material. nih.gov By analyzing the diffraction pattern of an X-ray beam interacting with a powdered sample of the set sealer, researchers can identify its crystalline components. nih.gov While specific studies detailing the full XRD pattern for traditional this compound are not extensively available in the reviewed literature, this technique is fundamental in the broader analysis of dental sealers to identify crystalline components such as zinc oxide and radiopacifying agents like bismuth oxide or barium sulfate. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal tool in the morphological and microstructural analysis of this compound. This technique provides high-resolution images of the sealer's surface topography and its interface with root dentin.

In research settings, SEM is utilized to:

Assess Surface Characteristics: After setting, samples of this compound are examined to observe their surface texture, particle size, and the presence of any crystalline structures or voids. Studies have used SEM to evaluate the ultrastructural characteristics of this compound, including experimental formulations where zinc oxide is replaced with zinc oxide nanoparticles. nih.govohi-s.com

Evaluate Dentinal Tubule Penetration: A key indicator of a sealer's potential to create a mechanical lock and entomb residual bacteria is its ability to penetrate dentinal tubules. For SEM analysis, obturated teeth are sectioned, typically longitudinally or transversely. The samples are then treated to remove organic tissue and expose the sealer tags within the tubules. SEM micrographs provide direct visual evidence of the depth and quality of sealer penetration. mdpi.com

Analyze the Sealer-Dentin Interface: SEM is crucial for examining the adaptation of this compound to the root canal wall. Researchers can identify the presence of gaps or voids between the sealer and the dentin, which could compromise the seal and lead to microleakage.

Energy-Dispersive X-ray Spectroscopy (EDX)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.govohi-s.com It identifies the elemental composition of the specific areas being imaged by the electron microscope.

The primary applications of EDX in this compound research include:

Confirming Composition: EDX analysis confirms the presence of the expected elements in the sealer's formulation, such as zinc (Zn), oxygen (O), and bismuth (Bi) from bismuth subcarbonate (a radiopacifier).

Analyzing Experimental Formulations: When modifications are made to the standard Grossman's formula, such as the incorporation of zinc oxide nanoparticles, EDX is used to verify the presence and distribution of these new components. nih.govohi-s.com

Tracing Sealer Components: EDX can trace sealer components on debonded surfaces or within the dentinal tubules, confirming that the structures observed under SEM are indeed the sealer material.

Below is a table representing the typical elemental composition of this compound as would be identified by EDX analysis.

| Element | Symbol | Source Component | Purpose |

| Zinc | Zn | Zinc Oxide | Primary reactant |

| Oxygen | O | Zinc Oxide, Bismuth Subcarbonate | Component of oxides |

| Carbon | C | Eugenol, Rosin (B192284) | Organic components |

| Bismuth | Bi | Bismuth Subcarbonate | Radiopacity |

| Barium | Ba | Barium Sulfate | Radiopacity |

| Sulfur | S | Barium Sulfate | Component of radiopacifier |

| Sodium | Na | Sodium Tetraborate (B1243019) | Retarder for setting time |

| Boron | B | Sodium Tetraborate | Component of retarder |

Note: This table is illustrative of the expected elements. The precise weight percentage (%) would be determined by quantitative EDX analysis in a specific study.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a powerful tool for identifying the functional groups present in a material and for monitoring the progress of a chemical reaction. In the context of this compound, FTIR is used to analyze the chemical structure and the setting reaction between zinc oxide and eugenol. nist.gov

During the setting process, a chelation reaction occurs where the zinc oxide reacts with the eugenol to form an amorphous matrix of zinc eugenolate. FTIR analysis can track this reaction by monitoring changes in the characteristic spectral peaks. For instance, the broad hydroxyl (-OH) peak of eugenol would diminish as the reaction proceeds and new peaks corresponding to the zinc eugenolate chelate would appear. This allows researchers to assess the degree of conversion and understand the chemical kinetics of the setting process. nist.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. While direct DSC studies on this compound are not widely reported, the closely related method of Differential Thermal Analysis (DTA) has been used to study the thermal transitions of zinc oxide-eugenol cements during setting. umich.edunih.gov

This type of thermal analysis is used to:

Characterize Thermal Transitions: It can detect endothermic (heat absorbing) and exothermic (heat releasing) events as the material is heated. For ZOE cements, this can include identifying the melting point of components or decomposition temperatures. umich.edu

Study the Setting Reaction: The reaction between zinc oxide and eugenol is exothermic. Thermal analysis can monitor this heat release, providing information about the rate and extent of the setting reaction.

Identify Components: Researchers have used DTA to establish the characteristic thermal transitions of pure zinc eugenolate, which shows a melting transition at approximately 251°C. umich.edu By comparing the thermogram of a setting ZOE cement to that of pure zinc eugenolate, it is possible to determine the extent to which the chelate has formed at various time points. umich.edu

Micro-Computed Tomography (Micro-CT) for Volumetric Analysis

Micro-Computed Tomography (Micro-CT) is a non-destructive imaging technique that uses X-rays to create three-dimensional reconstructions of an object. In endodontic research, it is an invaluable tool for the quantitative volumetric analysis of root canal fillings.

For this compound, Micro-CT is employed to:

Quantify Voids and Porosity: After a root canal is obturated, the sample can be scanned to create a 3D model. Specialized software is then used to calculate the volume of the sealer within the canal and, critically, the volume and percentage of internal voids or pores. nih.gov The presence of porosity can weaken the sealer and create pathways for leakage.

Assess Filling Quality and Adaptation: Micro-CT allows for a detailed, three-dimensional assessment of how well the sealer fills the entire root canal system, including irregularities. It provides a more comprehensive view of adaptation to the canal walls than traditional two-dimensional methods.

In Vitro Microbiological Assessment Methods

A crucial property of an ideal root canal sealer is antimicrobial activity, which helps to eliminate residual microorganisms within the root canal system. Various in vitro methods are used to assess this property.

Agar (B569324) Diffusion Test

The Agar Diffusion Test (ADT) is one of the most common methods used to evaluate the antimicrobial activity of endodontic sealers like Grossman's. This test provides a qualitative and semi-quantitative assessment of a material's ability to inhibit microbial growth.

The typical methodology involves:

Preparation of Agar Plates: A culture medium, such as Brain Heart Infusion (BHI) agar, is poured into petri dishes. The surface is then uniformly inoculated with a standardized suspension of a test microorganism (e.g., Enterococcus faecalis, Staphylococcus aureus, Candida albicans).

Sample Placement: Wells are created in the agar, or sterile paper discs are placed on the surface. Freshly mixed this compound is then placed into these wells or onto the discs.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

Measurement: If the sealer has antimicrobial properties, it will diffuse into the agar and inhibit the growth of the surrounding microorganisms, creating a clear "zone of inhibition." The diameter of this zone is measured in millimeters to indicate the extent of the antimicrobial effect.

Research on this compound has shown that it possesses antimicrobial activity against a wide range of bacterial strains. A study evaluating the individual components of the sealer found that sodium tetraborate exhibited the greatest antimicrobial effect, while the sealer powder, rosin, and eugenol also showed significant activity.

Table of Research Findings: Antimicrobial Activity of this compound Components

| Component | Antimicrobial Activity Finding |

| This compound | Presented antimicrobial activity against all 13 tested strains. |

| Sodium Tetraborate | Showed the greatest antimicrobial activity among all components. |

| Sealer Powder | Active against most strains, but no effect on P. aeruginosa and C. albicans. |

| Rosin | Active against most strains, but no effect on P. aeruginosa and C. albicans. |

| Eugenol | Similar activity to powder and rosin, but also had an effect on E. coli. |

| Zinc Oxide | Only showed activity against S. sobrinus and E. coli. |

| Barium Sulfate | Did not show any antimicrobial effect. |

| Bismuth Subcarbonate | Did not show any antimicrobial effect. |

Broth Microdilution Test

The broth microdilution test is a laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism. While it is a standard procedure in microbiology, specific studies applying this test to this compound are not extensively detailed in the reviewed literature. However, the methodology is applicable for assessing the antimicrobial properties of its components.

The procedure involves a series of wells in a microtiter plate, each containing a liquid growth medium (broth) and a serially diluted concentration of the substance being tested—in this case, components of this compound like eugenol. Each well is then inoculated with a standardized suspension of a test microorganism, such as Enterococcus faecalis, a bacterium commonly found in failed root canal treatments. nih.govnih.gov The plates are incubated under controlled conditions, typically for 24 hours. scielo.br Following incubation, the wells are examined for microbial growth, which is often indicated by turbidity (cloudiness) in the broth. The MIC is identified as the lowest concentration of the test substance at which there is no visible growth. This quantitative result helps in understanding the potency of the sealer's individual components against endodontic pathogens.

Direct Contact Test

The Direct Contact Test (DCT) is a quantitative and reproducible assay designed to evaluate the antimicrobial activity of insoluble materials like endodontic sealers. It circumvents issues of solubility and diffusion inherent in agar-based tests, providing a more direct assessment of a material's bactericidal or bacteriostatic effect.

In a typical DCT setup, freshly mixed or set samples of this compound are placed at the bottom of wells in a 96-well microtiter plate. A standardized suspension of a test microorganism, such as Enterococcus faecalis, is placed directly onto the surface of the sealer and allowed to remain in contact for a specific period, for instance, one hour at 37°C. nih.gov After this direct exposure, a nutrient broth is added to the wells. The growth of the bacteria is then monitored over time, often by measuring the optical density of the broth using a spectrophotometer. nih.gov A lack of bacterial growth indicates a potent antimicrobial effect. Studies on zinc oxide-eugenol (ZOE) based sealers, the category to which this compound belongs, have shown significant antibacterial activity, particularly when freshly mixed. This effect is largely attributed to the release of eugenol.

Adhesion and Sealing Efficacy Methodologies